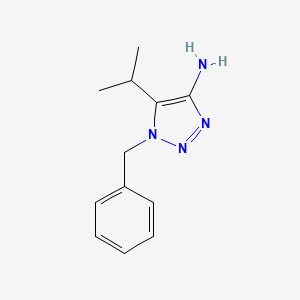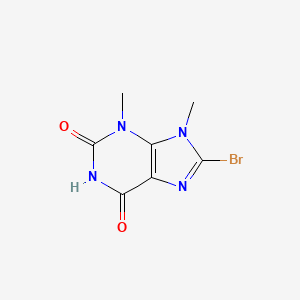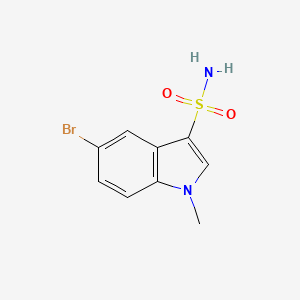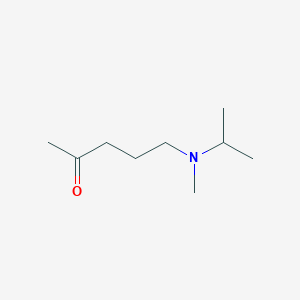
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of 1,2,3-triazoles makes them valuable in the development of pharmaceuticals and other chemical products .
Vorbereitungsmethoden
The synthesis of 1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The reaction conditions usually involve the use of copper(I) salts as catalysts, along with ligands such as tris(benzyltriazolylmethyl)amine to stabilize the copper(I) species . Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles depending on the desired substitution . The major products formed from these reactions are typically modified triazole derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, which is useful in drug development . The compound’s structure allows it to form stable complexes with metal ions, enhancing its catalytic properties in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Benzyl-5-isopropyl-1h-1,2,3-triazol-4-amine can be compared with other 1,2,3-triazole derivatives such as:
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds have different functional groups, leading to variations in their chemical and biological properties.
1-Benzyl-1H-1,2,3-triazol-4-yl)methylamine: This compound is used as a ligand in click chemistry and has similar catalytic properties.
Eigenschaften
Molekularformel |
C12H16N4 |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
1-benzyl-5-propan-2-yltriazol-4-amine |
InChI |
InChI=1S/C12H16N4/c1-9(2)11-12(13)14-15-16(11)8-10-6-4-3-5-7-10/h3-7,9H,8,13H2,1-2H3 |
InChI-Schlüssel |
XHSNMQDXMNRJGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=C(N=NN1CC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


aminehydrochloride](/img/structure/B13585386.png)
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]hept-2-ene](/img/structure/B13585393.png)

amine](/img/structure/B13585399.png)

![6-Hydroxy-6-(trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13585425.png)








